![molecular formula C9H9O2P B14364732 [Di(furan-2-yl)methyl]phosphane CAS No. 91533-66-3](/img/structure/B14364732.png)
[Di(furan-2-yl)methyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Di(furan-2-yl)methyl]phosphane is an organophosphorus compound characterized by the presence of two furan rings attached to a central phosphorus atom via a methylene bridge. This compound belongs to the class of tertiary phosphines, which are widely used in various fields of chemistry due to their unique reactivity and coordination properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Di(furan-2-yl)methyl]phosphane typically involves the reaction of furan-2-ylmethyl chloride with a suitable phosphorus reagent. One common method is the reaction of furan-2-ylmethyl chloride with triphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
[Di(furan-2-yl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to transition metals in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are commonly used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
[Di(furan-2-yl)methyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [Di(furan-2-yl)methyl]phosphane involves its ability to coordinate to metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The furan rings provide additional stabilization through π-π interactions, enhancing the overall stability of the metal-phosphine complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(2-furyl)phosphine: A similar compound with three furan rings attached to the phosphorus atom.
Diallylphenylphosphine: Contains two allyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
[Di(furan-2-yl)methyl]phosphane is unique due to the presence of two furan rings, which provide distinct electronic and steric properties compared to other tertiary phosphines. This uniqueness makes it a valuable ligand in specific catalytic applications where traditional phosphines may not be as effective.
Eigenschaften
CAS-Nummer |
91533-66-3 |
|---|---|
Molekularformel |
C9H9O2P |
Molekulargewicht |
180.14 g/mol |
IUPAC-Name |
bis(furan-2-yl)methylphosphane |
InChI |
InChI=1S/C9H9O2P/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,9H,12H2 |
InChI-Schlüssel |
WAKIQARGKGXUOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(C2=CC=CO2)P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


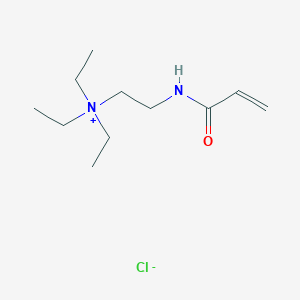

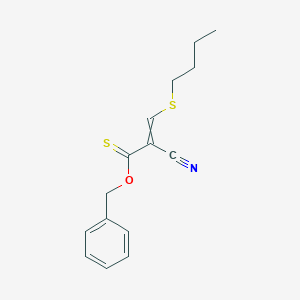
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
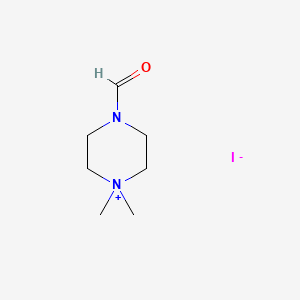
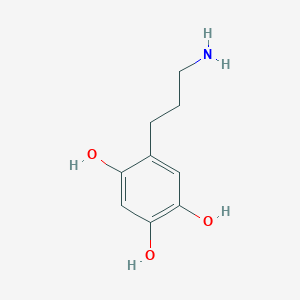
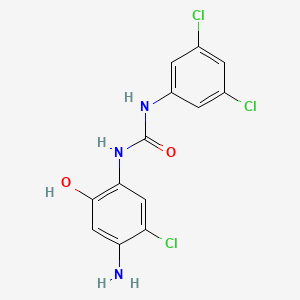

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
